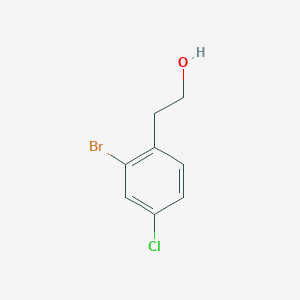

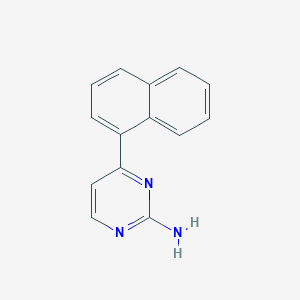

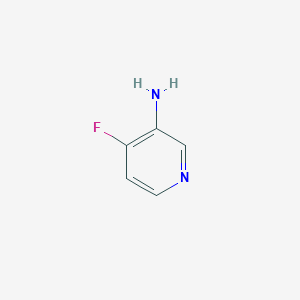

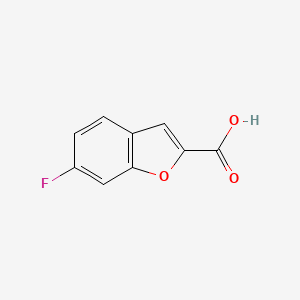

![molecular formula C14H20N2 B1321525 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridin CAS No. 351370-98-4](/img/structure/B1321525.png)

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridin

Übersicht

Beschreibung

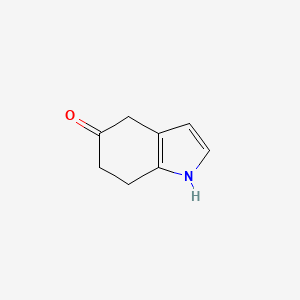

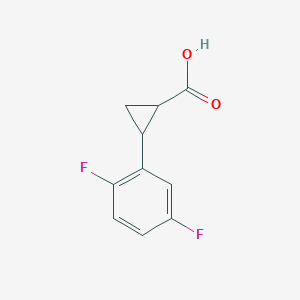

The compound 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a heterocyclic molecule that has been the subject of various synthetic and characterization studies. It is a derivative of the octahydropyrrolo[3,4-c]pyridine family, which is known for its complex bicyclic structure and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyridine derivatives has been explored through different methods. One approach involves the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines, leading to the formation of an azomethine ylide that cyclizes to give octahydropyrrolo[3,4-b]pyrrole derivatives through a [3 + 2] dipolar cycloaddition that is stereospecific, resulting in a single diastereoisomer . Another study describes the preparation of 2-benzyl and other substituted octahydropyrrolo[3,4-c]pyrroles through a multi-step process starting from substituted pyrrole-3,4-dicarboxylic acids .

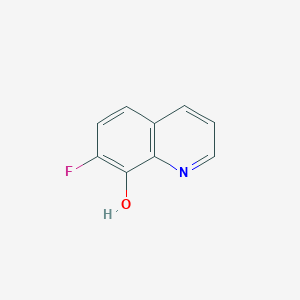

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been extensively studied. For instance, a compound with a pyrrolo[1,5-c]pyrimidin-7(6H)-one core was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Similarly, the structure of a pyrazolo[4,3-c]pyridine derivative was determined, showing the dihydropyrazole and piperidine rings adopting specific conformations .

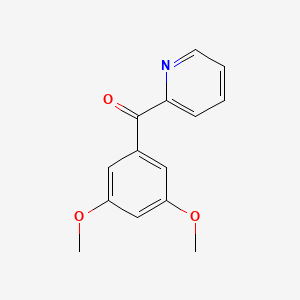

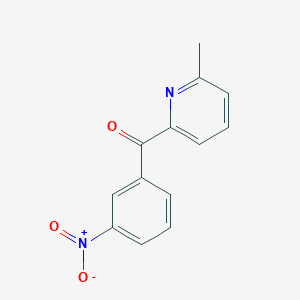

Chemical Reactions Analysis

The reactivity of 2-substituted pyridines, including 2-benzyl-pyridine, has been investigated in the context of ortho-metallation reactions with triosmium clusters. These reactions yield complexes where the heterocycle is metallated at the 2-position . Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, demonstrating the potential for regioselective alkylation and benzylation of 2-phenylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208-324°C . The mechanical properties of these materials are also noteworthy, with significant tensile strengths and elongations at breakage .

Wissenschaftliche Forschungsanwendungen

Proteomforschung

Als Spezialprodukt für die Proteomforschung kann „2-Benzyl-octahydro-pyrrolo[3,4-c]pyridin“ zur Untersuchung von Proteininteraktionen und -funktionen verwendet werden, was für das Verständnis zellulärer Prozesse und Krankheitsmechanismen entscheidend ist .

Chemische Synthese und Arzneimittelentwicklung

Diese Verbindung könnte als Zwischenprodukt in chemischen Synthese- und Arzneimittelentwicklungsprozessen verwendet werden und zur Entwicklung neuer Therapeutika beitragen .

Safety and Hazards

Zukünftige Richtungen

Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, “2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” and related compounds may have promising future applications in these areas.

Wirkmechanismus

Target of Action

Similar compounds have been studied for their potential role in treating diseases of the nervous and immune systems

Mode of Action

This interaction can result in the activation or inhibition of the target, depending on the nature of the compound and the target .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, particularly those related to the nervous and immune systems . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.

Result of Action

Similar compounds have been found to have a broad spectrum of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956584 | |

| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351370-98-4 | |

| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)